5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine
CAS No.: 2549010-82-2
Cat. No.: VC11824263
Molecular Formula: C13H11F4N5
Molecular Weight: 313.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549010-82-2 |
|---|---|
| Molecular Formula | C13H11F4N5 |
| Molecular Weight | 313.25 g/mol |
| IUPAC Name | 5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H11F4N5/c14-9-4-19-12(20-5-9)21-10-6-22(7-10)11-3-8(1-2-18-11)13(15,16)17/h1-5,10H,6-7H2,(H,19,20,21) |
| Standard InChI Key | TWTPWMALUSALBK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F |
| Canonical SMILES | C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves:
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Pyrimidine Derivative Formation: Starting with a fluorinated pyrimidine precursor.
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Azetidine Ring Construction: Introduction of the azetidine moiety via cyclization reactions.
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Coupling Reaction: Attachment of the trifluoromethyl-pyridine fragment through nucleophilic substitution or cross-coupling methods.
These steps typically involve standard organic synthesis techniques such as:
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Nucleophilic aromatic substitution (SNAr).
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Catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
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Cyclization under acidic or basic conditions.
Biological Activities
Compounds with similar structural motifs exhibit various pharmacological properties, including:
Antifungal Activity
Trifluoromethyl-substituted pyrimidines have demonstrated antifungal efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These activities are often evaluated at concentrations like 50 μg/mL .
Anticancer Potential
Pyrimidine derivatives bearing fluorine substitutions are known to inhibit cancer cell proliferation. In vitro studies on related compounds have shown activity against cell lines such as PC3 (prostate cancer) and Hela (cervical cancer) .
Analytical Characterization
The compound can be characterized using advanced spectroscopic and analytical techniques:
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NMR Spectroscopy:
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-NMR signals for amine and aromatic protons.
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-NMR peaks for pyrimidine carbon atoms and trifluoromethyl carbons.
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Mass Spectrometry (MS):
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High-resolution MS confirms molecular weight and isotopic distribution.
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X-ray Crystallography:
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Provides detailed information about bond lengths, angles, and spatial arrangement.
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Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | C12H10F4N4 |
| Key Functional Groups | Pyrimidine, Azetidine, Trifluoromethyl |
| Biological Activities | Antifungal, Anticancer, Insecticidal |
| Synthesis Techniques | SNAr, Cyclization, Cross-Coupling |
| Analytical Methods | -NMR, -NMR, HRMS, X-ray Crystallography |
Applications in Drug Development
This compound's structural features make it an excellent candidate for further development in:
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Antifungal Therapies: Targeting resistant fungal strains.
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Oncology: As a lead compound for anticancer drug discovery.
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Agrochemicals: For pest control formulations.
Further studies are required to optimize its pharmacological profile through structure-activity relationship (SAR) analysis.
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